2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide
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Overview
Description
2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide is a complex organic molecule with diverse functional groups that lends itself to extensive research in various scientific fields. Its structure, which includes morpholine and quinazoline derivatives, makes it a point of interest for studies in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process involving:
Formation of the Quinazolinone Core: : Starting with aniline derivatives, various synthetic routes can be employed, typically involving cyclization reactions to form the quinazolinone ring.
Substitution Reactions: : Introduction of the butyl and morpholine groups through nucleophilic substitution reactions, often using strong bases and appropriate alkylating agents.
Thioether Formation: : The sulfanyl group is introduced by reacting with sulfur-containing reagents under controlled conditions.
Amidation: : Coupling the intermediate with 3-methoxybenzoic acid derivatives to form the final butanamide structure.
Industrial Production Methods
In an industrial setting, the production would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to enhance yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and implementing automated purification systems such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfanyl and morpholine groups, forming sulfoxides or sulfonates under mild oxidizing conditions.
Reduction: : Reductive conditions can transform the quinazoline ring or reduce other functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various points in the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) or peracids in solvents like acetic acid.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: : Organic bases, such as triethylamine (TEA), and alkyl halides, or acyl chlorides for amide formation.
Major Products
Oxidation: : Sulfoxides and sulfonates.
Reduction: : Reduced quinazoline derivatives.
Substitution: : Varied functionalized intermediates depending on the substituents introduced.
Scientific Research Applications
2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide is used in diverse scientific research areas:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential effects on cellular processes due to its interaction with biological macromolecules.
Medicine: : Investigated for therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Applications in creating specialized materials with unique chemical properties, such as catalysts or polymer additives.
Mechanism of Action
The compound's effects are primarily mediated through its interaction with specific molecular targets:
Molecular Targets: : Enzymes or receptors that bind to the quinazoline or morpholine moieties.
Pathways Involved: : Often involves modulation of signal transduction pathways, enzyme inhibition, or alteration of cellular redox states.
Comparison with Similar Compounds
Similar Compounds
2-{[3-methyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide
2-{[3-butyl-6-(piperidin-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide
2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-ethoxyphenyl)butanamide
Uniqueness
What sets 2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide apart is its specific substitution pattern, which imparts unique physicochemical properties and biological activities, making it a valuable compound for targeted scientific investigations and applications.
Properties
IUPAC Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4S/c1-4-6-12-31-26(33)22-18-20(30-13-15-35-16-14-30)10-11-23(22)29-27(31)36-24(5-2)25(32)28-19-8-7-9-21(17-19)34-3/h7-11,17-18,24H,4-6,12-16H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNKHYFHPSXOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SC(CC)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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